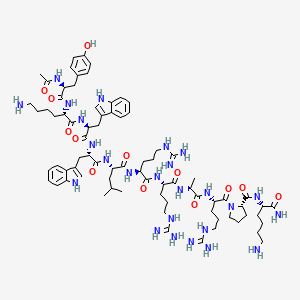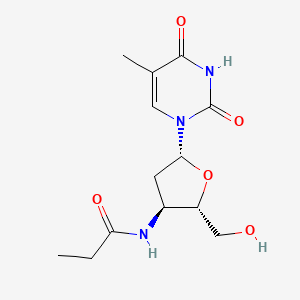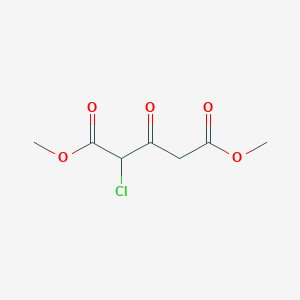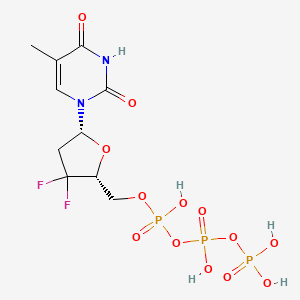![molecular formula C17H10N4Na2O8S B15195425 Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt CAS No. 67875-25-6](/img/structure/B15195425.png)
Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate is a synthetic azo compound. It is characterized by its vibrant color and is commonly used in various industrial applications, particularly as a dye. The compound’s structure includes a naphthalene ring and a benzoate group, linked by an azo bond, which is responsible for its chromophoric properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-5-hydroxy-7-sulfonato-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-nitrobenzoic acid under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the stability of the diazonium intermediate and the efficiency of the coupling reaction .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.
Substitution: The sulfonate and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo bond, which can undergo reversible cleavage under certain conditions. This property is exploited in various applications, such as pH indicators and drug delivery systems. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can lead to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4-amino-3-hydroxy-1-naphthalenesulfonate
- Disodium 4-nitro-1-naphthalenesulfonate
- Disodium 2-hydroxy-1-naphthalenesulfonate
Uniqueness
Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in dye applications, while its ability to form stable complexes with drugs highlights its potential in medical research .
Propiedades
Número CAS |
67875-25-6 |
|---|---|
Fórmula molecular |
C17H10N4Na2O8S |
Peso molecular |
476.3 g/mol |
Nombre IUPAC |
disodium;6-amino-5-[(2-carboxy-4-nitrophenyl)diazenyl]-8-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12N4O8S.2Na/c18-13-7-15(22)11-6-9(30(27,28)29)2-3-10(11)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24;;/h1-7,22H,18H2,(H,23,24)(H,27,28,29);;/q;2*+1/p-2 |
Clave InChI |
ZTEYHIMDTCOIKX-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C3C=CC(=CC3=C(C=C2N)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















